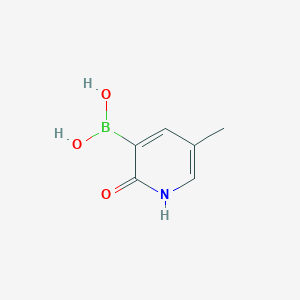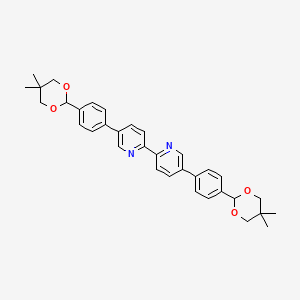![molecular formula C15H10N2O4 B13727204 2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid](/img/structure/B13727204.png)
2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid is a compound with the molecular formula C11H8N2O4 and a molecular weight of 232.19 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzimidazole ring attached to a terephthalic acid moiety, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid typically involves the reaction of 1H-benzimidazole with terephthalic acid under specific conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium hydroxide (KOH) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced derivatives.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid involves its interaction with molecular targets and pathways within biological systems. For instance, it can inhibit specific enzymes or receptors, leading to the disruption of cellular processes. In antimicrobial applications, it may interfere with bacterial cell wall synthesis or protein function . In cancer research, it can induce apoptosis (programmed cell death) in tumor cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Imidazol-1-ylmethyl)benzoic acid: This compound has a similar structure but with a different substitution pattern on the benzimidazole ring.
3-(1H-Imidazol-2-yl)benzoic acid: Another related compound with variations in the position of the imidazole ring.
2-(1H-Benzo[d]imidazol-2-yl)-N-methylethan-1-amine hydrochloride: This compound features additional functional groups, leading to different chemical properties.
Uniqueness
2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid is unique due to its specific combination of the benzimidazole and terephthalic acid moieties. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H10N2O4 |
|---|---|
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
2-(benzimidazol-1-yl)terephthalic acid |
InChI |
InChI=1S/C15H10N2O4/c18-14(19)9-5-6-10(15(20)21)13(7-9)17-8-16-11-3-1-2-4-12(11)17/h1-8H,(H,18,19)(H,20,21) |
Clave InChI |
IOBQGCBREPUNHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CN2C3=C(C=CC(=C3)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



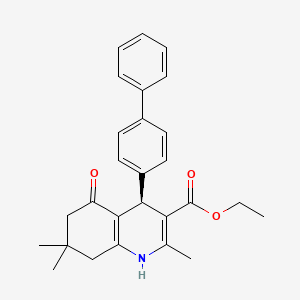
![[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13727131.png)
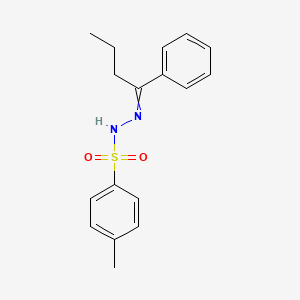
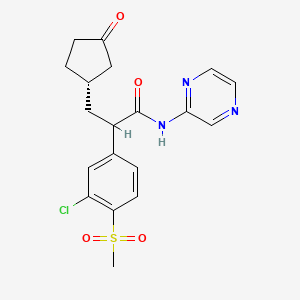
![3'-(tert-Butyl)-5'-formyl-4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13727142.png)
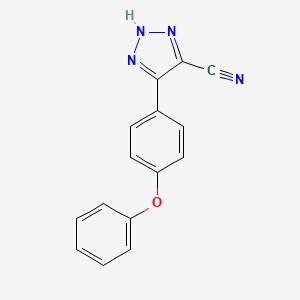
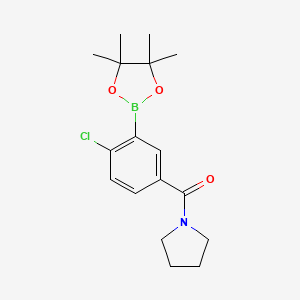

![(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B13727178.png)
